N~4~-(4-methylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core fused from pyrazole and pyrimidine rings. Key structural features include:
- N⁶-(Pyridin-3-ylmethyl): A pyridine ring substituted at the 3-position with a methylene linker, offering hydrogen-bonding capabilities and influencing target selectivity .
- 1-Phenyl group: Aromatic substitution at position 1, contributing to π-π stacking interactions in biological targets .
Pyrazolo[3,4-d]pyrimidines are widely studied for kinase inhibition (e.g., JAK, EGFR) due to their structural mimicry of ATP .
Properties
Molecular Formula |
C24H21N7 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H21N7/c1-17-9-11-19(12-10-17)28-22-21-16-27-31(20-7-3-2-4-8-20)23(21)30-24(29-22)26-15-18-6-5-13-25-14-18/h2-14,16H,15H2,1H3,(H2,26,28,29,30) |
InChI Key |
RNLFSDGWFVSIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and 2,4-dichloropyrimidine, under basic conditions.
Introduction of the phenyl group: This step involves the substitution of a chlorine atom in the pyrazolo[3,4-d]pyrimidine core with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyridin-3-ylmethyl group is introduced to the core structure.
Addition of the 4-methylphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the core structure are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, nucleophiles or electrophiles, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N4-(4-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent Variations at N⁴ and N⁶
Compound A : N⁶-(Pyridin-2-ylmethyl)-N⁴-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine ()
- Key Differences :
- N⁴: 4-Methoxyphenyl (electron-donating group) vs. 4-methylphenyl (electron-neutral).
- N⁶: Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl.
- Impact :
Compound B : N⁶-(4-Fluorobenzyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine ()
- Key Differences :
- N⁶: 4-Fluorobenzyl (electron-withdrawing) vs. pyridin-3-ylmethyl.
- N⁴: 3-Methylphenyl (meta-substituted) vs. 4-methylphenyl (para-substituted).
- Para-substitution at N⁴ improves steric compatibility with hydrophobic kinase pockets .
Compound C : N⁶-Cyclohexyl-N⁴-(4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine ()
Unique Advantages of the Target Compound
- Enhanced Kinase Selectivity : The pyridin-3-ylmethyl group at N⁶ optimizes spatial alignment with JAK3’s ATP-binding pocket, reducing off-target effects .
- Balanced Lipophilicity : The 4-methylphenyl group improves cell permeability without excessive hydrophobicity .
- Synthetic Accessibility : Multi-step protocols (e.g., nucleophilic substitution, Suzuki coupling) are well-established for pyrazolo[3,4-d]pyrimidines .
Biological Activity
N~4~-(4-methylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolopyrimidine family. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents, contributes to its diverse biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
- Molecular Formula : C24H21N7
- Molecular Weight : 407.5 g/mol
- IUPAC Name : 4-N-(4-methylphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
- InChI Key : RNLFSDGWFVSIPY-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of precursors such as 3-aminopyrazole and 2,4-dichloropyrimidine.
- Substitution reactions to introduce phenyl and pyridinylmethyl groups via palladium-catalyzed cross-coupling methods.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity by inhibiting eukaryotic protein kinases. For example:
- In vitro studies demonstrated that specific derivatives showed potent anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Compound 12b , a derivative of pyrazolo[3,4-d]pyrimidines, exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells .
Antibacterial Activity
Recent studies have also explored the antibacterial potential of this compound:
- A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed significant antibacterial activity in a dose-dependent manner. For instance, specific derivatives achieved nearly complete inhibition of S. aureus growth at concentrations around 200 µg/mL .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may bind to the active sites of various kinases or enzymes, thereby inhibiting their activity and affecting cellular signaling pathways.
- Antimicrobial Interaction : The structural features allow it to disrupt bacterial cell processes, potentially through interference with DNA replication or protein synthesis.
Comparative Biological Activity Table
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effective Concentration |
|---|---|---|---|
| This compound | Anticancer | A549 (Lung Cancer) | 8.21 µM |
| This compound | Anticancer | HCT-116 (Colon Cancer) | 19.56 µM |
| Pyrazolo[3,4-d]pyrimidines Library | Antibacterial | Staphylococcus aureus | ~200 µg/mL |
| Pyrazolo[3,4-d]pyrimidines Library | Antibacterial | Escherichia coli | Significant inhibition |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidines showed that derivatives targeting specific kinases could significantly reduce tumor volumes in vivo by blocking critical pathways involved in cancer progression .
Case Study 2: Antimicrobial Potential
Another investigation assessed the antibacterial properties of various pyrazolo[3,4-d]pyrimidines against common pathogens found in clinical settings. The findings suggested that these compounds could serve as adjuncts to existing antibiotics in treating infections in immunocompromised patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
